4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide
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Overview
Description
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmaceuticals. This compound is characterized by the presence of fluorine atoms, a methyl group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide typically involves multiple steps, including the introduction of fluorine atoms, the formation of the benzamide core, and the attachment of the sulfamoyl group. Common reagents used in these reactions include fluorinating agents, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide: Lacks the sulfamoyl group.
N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide: Lacks the fluorine atom on the benzamide core.
4-fluoro-N-(4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide: Lacks the fluorine atom on the phenyl ring.
Uniqueness
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide is unique due to the presence of both fluorine atoms and the sulfamoyl group, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(2-methylcyclohexyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3S/c1-13-7-9-16(12-18(13)23)24-21(26)15-8-10-17(22)20(11-15)29(27,28)25-19-6-4-3-5-14(19)2/h7-12,14,19,25H,3-6H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZGBKHTIEVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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